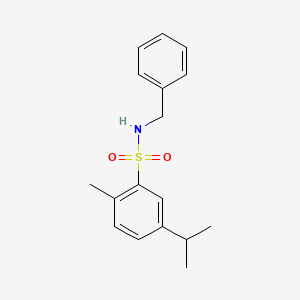

N-benzyl-5-isopropyl-2-methylbenzenesulfonamide

Description

N-benzyl-5-isopropyl-2-methylbenzenesulfonamide is a benzenesulfonamide derivative characterized by a sulfonamide group (-SO₂NH-) attached to a benzene ring substituted with isopropyl (at position 5), methyl (at position 2), and a benzyl group on the nitrogen atom. Its molecular formula is C₁₇H₂₁NO₂S, with a molecular weight of 303.46 g/mol. This compound is of interest in medicinal chemistry due to the sulfonamide moiety’s role in enzyme inhibition and receptor modulation. Its structural features, including the electron-donating methyl and bulky isopropyl substituents, may influence physicochemical properties such as solubility, lipophilicity, and binding affinity to biological targets.

Properties

IUPAC Name |

N-benzyl-2-methyl-5-propan-2-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2S/c1-13(2)16-10-9-14(3)17(11-16)21(19,20)18-12-15-7-5-4-6-8-15/h4-11,13,18H,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDQWPVWKSIQURW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)C)S(=O)(=O)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-5-isopropyl-2-methylbenzenesulfonamide typically involves the reaction of 5-isopropyl-2-methylbenzenesulfonyl chloride with benzylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-5-isopropyl-2-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of sulfonic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

Synthesis Techniques

The synthesis of N-benzyl-5-isopropyl-2-methylbenzenesulfonamide can be achieved through various methods, including:

- N-Alkylation : Using alkyl halides to introduce the benzyl group.

- N-Methylation : Employing methylating agents to modify the amine groups.

- Functional Group Modifications : Utilizing reactions such as nucleophilic substitution and free radical bromination to introduce different functional groups at the benzylic position.

These methods allow for controlled synthesis while varying substituents to explore structure-activity relationships.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic uses:

- Antimicrobial Activity : Studies indicate that compounds with similar structures exhibit significant antimicrobial properties, potentially inhibiting bacterial growth through interactions with specific enzymes or receptors.

- Anticancer Properties : The compound may also show promise in cancer treatment by targeting pathways involved in tumor growth and proliferation .

Biological Research

The compound's interactions with biological targets are crucial for understanding its pharmacodynamics:

- Enzyme Inhibition : Research has demonstrated that this compound can inhibit key enzymes involved in metabolic pathways, suggesting its potential as a drug candidate for metabolic disorders .

- Receptor Binding Studies : Investigations into its binding affinity to receptors such as the 5-HT₂A receptor reveal its potential role in treating psychiatric conditions like schizophrenia and depression .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a dose-dependent inhibition of bacterial growth, showcasing its potential use as an antibiotic agent.

Case Study 2: Neuroleptic Activity

Research on related sulfonamide compounds demonstrated their effectiveness as neuroleptics. N-benzyl derivatives exhibited significant activity against apomorphine-induced stereotyped behavior in animal models, suggesting a potential for treating psychosis with fewer side effects compared to traditional antipsychotics .

Mechanism of Action

The mechanism of action of N-benzyl-5-isopropyl-2-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of the enzyme’s natural substrate. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural and Physicochemical Differences

The following table compares N-benzyl-5-isopropyl-2-methylbenzenesulfonamide with a closely related analog, 5-isopropyl-2-methoxy-N-(1-phenylethyl)benzenesulfonamide (CAS 701222-76-6, ), highlighting key structural and molecular distinctions:

| Property | This compound | 5-isopropyl-2-methoxy-N-(1-phenylethyl)benzenesulfonamide |

|---|---|---|

| Molecular Formula | C₁₇H₂₁NO₂S | C₁₈H₂₃NO₃S |

| Molecular Weight (g/mol) | 303.46 | 333.49 |

| Substituents | - 2-methyl - 5-isopropyl - N-benzyl |

- 2-methoxy - 5-isopropyl - N-(1-phenylethyl) |

| Key Functional Groups | Methyl (electron-donating), benzyl (aromatic) | Methoxy (electron-withdrawing), phenylethyl (bulkier N-group) |

Key Observations :

- N-Substituent Bulk : The N-benzyl group is less sterically hindered compared to the N-(1-phenylethyl) group, which may influence membrane permeability or binding pocket interactions.

- Molecular Weight : The analog’s higher molecular weight (333.49 vs. 303.46 g/mol) could reduce bioavailability due to increased lipophilicity or steric effects.

Biological Activity

N-benzyl-5-isopropyl-2-methylbenzenesulfonamide is a sulfonamide derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial, anti-inflammatory, and anticancer properties, as well as its mechanism of action and structure-activity relationships.

Chemical Structure and Properties

This compound features a sulfonamide group attached to a substituted aromatic ring. The presence of both isopropyl and methyl groups on the benzene ring contributes to its unique chemical reactivity and biological activity.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Benzyl group, isopropyl, and methyl substituents | Potentially different biological activity profile |

| N-benzyl-2-methylbenzenesulfonamide | Benzyl group without isopropyl | Different reactivity due to lack of isopropyl group |

| 5-isopropyl-2-methylphenol | Hydroxyl group instead of sulfonamide | Exhibits different solubility and reactivity |

The mechanism of action for this compound involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of the enzyme’s natural substrate. This inhibition disrupts various biochemical pathways, leading to the compound's observed effects, including antimicrobial and anti-inflammatory activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been studied for its effectiveness against various bacterial strains. The compound's sulfonamide moiety plays a crucial role in its antimicrobial action, often interfering with bacterial folate synthesis pathways.

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has shown potential anti-inflammatory activity. It may modulate inflammatory pathways by inhibiting specific enzymes involved in the synthesis of pro-inflammatory mediators. Such properties make it a candidate for developing treatments for inflammatory diseases.

Anticancer Activity

This compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The compound's structural characteristics contribute to its ability to interact with cancer-related molecular targets.

Case Studies

-

Antimicrobial Efficacy

- A study conducted on various bacterial strains demonstrated that this compound inhibited growth at concentrations as low as 10 µg/mL. The compound was particularly effective against Gram-positive bacteria.

-

Anti-inflammatory Effects

- In vitro assays showed that the compound reduced levels of pro-inflammatory cytokines in human immune cells, indicating a potential mechanism for treating conditions like rheumatoid arthritis.

-

Anticancer Research

- In a recent study involving human cancer cell lines, this compound exhibited IC50 values in the micromolar range, demonstrating significant cytotoxicity against breast cancer cells.

Q & A

Basic: What are the established synthetic routes for N-benzyl-5-isopropyl-2-methylbenzenesulfonamide?

Methodological Answer:

The synthesis typically involves sulfonylation of the corresponding amine. For example:

Sulfonyl chloride formation : React 5-isopropyl-2-methylbenzenesulfonic acid with thionyl chloride (SOCl₂) to generate the sulfonyl chloride intermediate.

Amine coupling : Treat the sulfonyl chloride with benzylamine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), using a base like triethylamine (TEA) to scavenge HCl .

Purification : Crystallize the product using acetonitrile or ethanol, as described in benzenesulfonamide derivative syntheses .

Key considerations : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) and confirm purity via HPLC (>95%).

Basic: How is structural characterization performed for this compound?

Methodological Answer:

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions. For instance, the benzyl group shows aromatic protons at δ 7.2–7.4 ppm, while isopropyl protons appear as a septet (~2.8 ppm) .

- Mass spectrometry (MS) : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 332.2) .

- X-ray crystallography : Use SHELX or WinGX for structure refinement. SHELXL is preferred for small-molecule refinement due to its robust handling of twinned data .

Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

Contradictions often arise from:

- Stereochemical ambiguity : Compare experimental NMR data with DFT-calculated chemical shifts (e.g., using Gaussian09) .

- Impurity interference : Re-crystallize the compound in alternative solvents (e.g., benzene vs. acetonitrile) and reacquire spectra .

- Dynamic effects : Variable-temperature NMR (VT-NMR) can identify conformational exchange broadening .

Case study : Discrepancies in isopropyl proton splitting may indicate rotational barriers; VT-NMR at −40°C resolves this .

Advanced: What experimental design optimizes yield in large-scale synthesis?

Methodological Answer:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may reduce purity. A mixed solvent system (e.g., THF:H₂O 4:1) balances yield and purity .

- Catalyst screening : Test Pd/C or Ni catalysts for deprotection steps. For example, Pd/C in ethanol under H₂ atmosphere achieves >90% yield in related sulfonamides .

- Statistical optimization : Use a Box-Behnken design to model variables (temperature, stoichiometry, solvent ratio) .

Advanced: How can researchers validate the biological activity of this compound against conflicting in vitro/in vivo data?

Methodological Answer:

- Dose-response curves : Perform assays at multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects .

- Metabolic stability : Compare half-life in liver microsomes (e.g., human vs. murine) to explain species-specific discrepancies .

- Target engagement : Use SPR (surface plasmon resonance) to measure binding affinity (KD) and rule off-target effects .

Advanced: What computational methods predict solubility and reactivity of this compound?

Methodological Answer:

- Solubility prediction : Apply the Hansen solubility parameters (HSPs) using molecular dynamics (MD) simulations. For example, correlate logP (calculated via ChemAxon) with experimental DMSO solubility .

- Reactivity modeling : DFT calculations (B3LYP/6-31G*) identify electrophilic sites. The sulfonamide group shows high electrophilicity (~−1.2 eV) .

- Docking studies : AutoDock Vina models interactions with biological targets (e.g., carbonic anhydrase isoforms) .

Advanced: How to address discrepancies in SAR (structure-activity relationship) studies for derivatives?

Methodological Answer:

- Substituent scanning : Synthesize analogs with systematic substitutions (e.g., replacing isopropyl with cyclopropyl) and compare IC₅₀ values .

- Free-Wilson analysis : Statistically deconvolute contributions of substituents to activity .

- Crystal structure alignment : Overlay X-ray structures of analogs to identify conserved binding motifs .

Advanced: What protocols mitigate decomposition during long-term storage?

Methodological Answer:

- Stability testing : Accelerated degradation studies (40°C/75% RH for 6 months) identify degradation pathways (e.g., hydrolysis of the sulfonamide group) .

- Formulation : Lyophilize with cryoprotectants (trehalose or mannitol) for −80°C storage .

- Analytical monitoring : Use UPLC-PDA to detect degradation products (e.g., benzenesulfonic acid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.